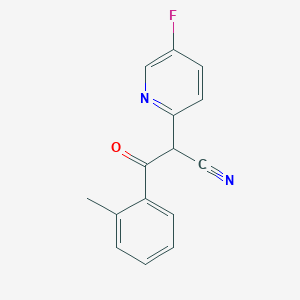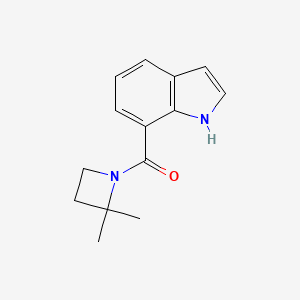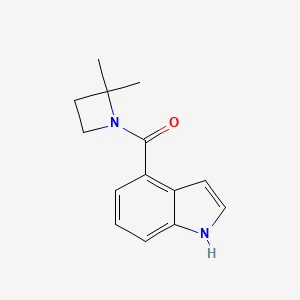![molecular formula C15H23NO3 B7585347 N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide](/img/structure/B7585347.png)
N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a specific method and has been extensively researched to determine its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. 5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. The compound has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the immune response and pain sensation. Additionally, the compound has been shown to activate certain receptors in plants, leading to enhanced growth and resistance to pests and diseases.
Biochemical and Physiological Effects:
N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the production of inflammatory cytokines and prostaglandins, indicating its potential as an anti-inflammatory and analgesic agent. In plants, the compound has been shown to enhance growth and resistance to pests and diseases. However, the physiological effects of the compound in vivo are not fully understood and require further research.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research. Additionally, the compound has shown promising results in various assays, indicating its potential for further development. However, the mechanism of action of the compound is not fully understood, and its physiological effects in vivo require further investigation. Additionally, the compound may have limited solubility in certain solvents, which can affect its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide. One direction is to further investigate the mechanism of action of the compound, particularly in vivo. This can help elucidate the physiological effects of the compound and its potential as a therapeutic agent. Another direction is to explore the potential applications of the compound in agriculture, particularly as a natural alternative to synthetic pesticides and fertilizers. Additionally, the compound can be further modified to improve its properties and expand its potential applications. Overall, N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide is synthesized through a specific method that involves the reaction of cyclopent-3-ene-1-carboxylic acid with 1,4-dioxaspiro[4.5]decane-8-methanol in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization to obtain a pure compound. This synthesis method has been optimized to obtain high yields of the compound while minimizing impurities.
Applications De Recherche Scientifique
N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide has been extensively researched for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, the compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for pain relief. In agriculture, the compound has been tested for its ability to enhance plant growth and resistance to pests and diseases. In material science, the compound has been investigated for its potential use as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c17-14(13-3-1-2-4-13)16-11-12-5-7-15(8-6-12)18-9-10-19-15/h1-2,12-13H,3-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXSMJMFXKMFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CNC(=O)C3CC=CC3)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585266.png)
![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)
![N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide](/img/structure/B7585275.png)
![13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)
![2-chloro-4-fluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585289.png)
![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7585296.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)

![3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)
![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7585323.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7585339.png)
![7a-Methyl-3-(2,2,3,3-tetramethylazetidine-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585348.png)

